1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

Conformational restriction Scaffold diversity Medicinal chemistry design

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea (CAS 1396765-46-0) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole-containing ureas. Its molecular formula is C₁₈H₂₄N₄O₂ with a molecular weight of 328.4 g/mol.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1396765-46-0
Cat. No. B2710366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea
CAS1396765-46-0
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23)
InChIKeyVAHBVVPMICNMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea (CAS 1396765-46-0): Structural Identity and Sourcing Profile


1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea (CAS 1396765-46-0) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole-containing ureas. Its molecular formula is C₁₈H₂₄N₄O₂ with a molecular weight of 328.4 g/mol . The compound features a 3-methyl-1,2,4-oxadiazol-5-yl group attached to a cyclohexyl ring, which in turn is connected to a phenethylurea moiety. The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Cyclohexyl spacers, as present in this compound, impart conformational rigidity and enhanced lipophilicity (cLogP approximately 3.1, predicted) relative to flexible alkyl or methylene-linked analogs. The compound is primarily offered by screening-compound suppliers and research-chemical vendors, with typical purity specifications of 95% (HPLC) for research-grade material .

Why Generic Urea Substitution Fails: Critical Structural Differentiators of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea


Superficial structural similarity among 1,2,4-oxadiazole-urea analogs frequently misleads procurement decisions. The target compound's unique architecture—a geminal cyclohexyl spacer directly linking the oxadiazole ring to the urea core—creates a sterically encumbered, conformationally restricted scaffold that is absent in the most common ‘me-too’ replacements (e.g., methylene-linked or aryl-fused analogs). This substitution pattern alters the spatial orientation of the urea hydrogen-bond donor/acceptor pair and modulates the compound's effective lipophilicity (predicted cLogP ≈ 3.1) versus its closest methylene-linked counterpart (cLogP ≈ 2.4). Such physicochemical divergence directly impacts membrane permeability, protein binding, and assay-specific performance, rendering simple generic interchange unreliable without confirmatory head-to-head data—data that, for this compound, remains critically absent from the peer-reviewed literature as of 2026 .

Quantitative Differentiation Evidence: 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea vs. Closest Analogs


Conformational Rigidity and Structural Uniqueness: Cyclohexyl-Geminal vs. Methylene-Linked Scaffolds

The target compound is the only commercially cataloged analog bearing a geminal cyclohexyl spacer directly between the oxadiazole ring and the urea NH—a quaternary carbon architecture that imposes significant conformational restriction. The closest cataloged analog, 1-cyclohexyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (CAS 1207055-29-5), replaces the geminal cyclohexyl with a flexible methylene linker, resulting in a freely rotatable bond and a calculated molecular weight of 238.29 g/mol . The target compound's molecular weight (328.4 g/mol) and the presence of the cyclohexyl ring directly at the urea attachment point create a sterically differentiated scaffold that is not represented in available chemical space from standard screening libraries focused on methylene-linked 1,2,4-oxadiazole-ureas. No head-to-head biological comparison data exist in the published literature.

Conformational restriction Scaffold diversity Medicinal chemistry design

Lipophilicity Modulation: Cyclohexyl vs. Methylene Linker Impact on Predicted cLogP

The cyclohexyl spacer in the target compound increases predicted lipophilicity relative to the methylene-linked analog 1-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea (CAS 1235199-17-3). The latter has a molecular weight of 260.29 g/mol and lacks the cyclohexyl ring entirely, containing only a methylene bridge between the oxadiazole and urea moieties . The predicted octanol-water partition coefficient (cLogP) for the target compound is estimated at approximately 3.1, compared to approximately 2.4 for the methylene analog (calculated using fragment-based methods). This difference of approximately 0.7 log units translates to roughly a 5-fold higher lipophilicity, which can significantly influence membrane permeability, plasma protein binding, and nonspecific binding in biochemical assays. No experimental logP or logD data have been published for either compound.

Lipophilicity Physicochemical properties ADME prediction

Aryl Substituent Divergence: Phenethyl vs. Halo-Aryl Urea Derivatives in the Cyclohexyl-Oxadiazole Series

Within the same cyclohexyl-1,2,4-oxadiazole-urea sub-series, the target compound is the only phenethyl-substituted member. Closest cataloged relatives include 1-(3-chloro-2-methylphenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (CAS 1396765-53-9, MW = 348.83 g/mol) and N-(2-bromophenyl)-N′-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS 1396876-20-2, MW = 379.25 g/mol), both featuring halo-aryl substituents with higher molecular weights and increased halogen-bonding potential . The target compound's phenethyl group lacks halogen atoms, differentiating it in terms of electronic properties, metabolic susceptibility (no oxidative dehalogenation liability), and potential for π-stacking interactions. No comparative biological activity data (IC₅₀, Kd, or cellular potency) have been reported for any member of this sub-series in the peer-reviewed literature as of the search date.

Structure-activity relationship Halo-aryl substitution Chemical series comparison

Recommended Application Scenarios for 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea Based on Available Evidence


Chemical Library Diversification for Phenotypic Screening

The compound's geminal cyclohexyl-quaternary carbon architecture represents a scaffold topology that is underrepresented in standard diversity-oriented screening libraries. Procurement for high-throughput phenotypic screening campaigns—particularly in areas where 1,2,4-oxadiazole pharmacophores have shown precedent (e.g., anti-infective, anti-inflammatory, or CNS-targeted libraries)—is justified by its unique structural fingerprint. The predicted cLogP of approximately 3.1 positions it within lead-like chemical space (Lipinski-compliant: MW < 500, cLogP < 5, HBD = 2, HBA = 6) . Note: No target-specific activity data exist; selection must be based on scaffold novelty criteria rather than known potency.

Probe Development for Urea Hydrogen-Bonding Interaction Studies

The urea moiety flanked by a cyclohexyl group on one side and a phenethyl group on the other provides a sterically differentiated hydrogen-bond donor/acceptor system. This compound can serve as a reference probe in biophysical assays (e.g., SPR, ITC, or X-ray crystallography) aimed at characterizing urea-protein interactions, particularly when conformational restriction is hypothesized to enhance binding entropy. The absence of halogen atoms simplifies interpretation of electron density maps and avoids anomalous scattering complications in crystallographic studies .

SAR-by-Catalog Exploration of 1,2,4-Oxadiazole-Urea Chemical Space

When used in conjunction with its methylene-linked and halo-aryl analogs (CAS 1207055-29-5, 1235199-17-3, 1396765-53-9, 1396876-20-2), this compound enables systematic exploration of the chemical space around the oxadiazole-urea core. The combination of cyclohexyl spacer variation (geminal vs. methylene) and aryl substituent variation (phenethyl vs. halo-aryl) allows medicinal chemists to deconvolute the contributions of steric bulk, lipophilicity, and electronic effects to any observed biological activity. Procurement should be coordinated across this sub-series to maximize SAR information content .

Quote Request

Request a Quote for 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.